Cas no 2517-44-4 (1,1,2,2-Tetramethoxyethane)
1,1,2,2-Tetramethoxyethane Chemical and Physical Properties
Names and Identifiers
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- Ethane,1,1,2,2-tetramethoxy-
- 1,1,2,2-Tetramethoxyethane
- 1,1,2,2-Tetramethoxy-aethan
- 1,1,2,2-tetramethoxy-ethane
- 1,2-dimethoxy 1,2-dimethoxy-ethane
- Ethane,1,1,2,2-tetramethoxy
- Glyoxal-bis-dimethylacetal
- 2517-44-4
- Glyoxal bis(dimethyl acetal)
- 1,1,2,2-tetramethoxy ethane
- Ethane, 1,1,2,2-tetramethoxy-
- SCHEMBL2813868
- Tetramethoxy-ethane
- EN300-18521480
- 1,1,2,2-tetramethoxyethan
- NS00127706
- DTXSID90339194
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- Inchi: 1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3
- InChI Key: IVXUXKRSTIMKOE-UHFFFAOYSA-N
- SMILES: O(C)C(C(OC)OC)OC
Computed Properties
- Exact Mass: 150.08900
- Monoisotopic Mass: 150.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 58.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- PSA: 36.92000
- LogP: 0.22420
1,1,2,2-Tetramethoxyethane Customs Data
- HS CODE:2909199090
- Customs Data:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,1,2,2-Tetramethoxyethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T276510-1g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 1g |
$190.00 | 2023-05-17 | ||
| TRC | T276510-2.5g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 2.5g |
$397.00 | 2023-05-17 | ||
| TRC | T276510-5g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 5g |
$666.00 | 2023-05-17 | ||
| TRC | T276510-10g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 10g |
$1080.00 | 2023-05-17 | ||
| Enamine | EN300-18521480-1.0g |
1,1,2,2-tetramethoxyethane |
2517-44-4 | 1g |
$0.0 | 2023-06-04 | ||
| Enamine | EN300-18521480-1g |
1,1,2,2-tetramethoxyethane |
2517-44-4 | 1g |
$0.0 | 2023-09-19 |
1,1,2,2-Tetramethoxyethane Suppliers
1,1,2,2-Tetramethoxyethane Related Literature
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Mauro Claudino,Mats Jonsson,Mats Johansson RSC Adv. 2013 3 11021
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2. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentationHanns Fischer,Roger Baer,Roland Hany,Ingrid Verhoolen,Manfred Walbiner J. Chem. Soc. Perkin Trans. 2 1990 787
Additional information on 1,1,2,2-Tetramethoxyethane
Recent Advances in the Application of 1,1,2,2-Tetramethoxyethane (CAS: 2517-44-4) in Chemical Biology and Pharmaceutical Research
1,1,2,2-Tetramethoxyethane (CAS: 2517-44-4) is a versatile chemical compound that has garnered significant attention in recent years due to its unique properties and applications in chemical biology and pharmaceutical research. This compound, characterized by its four methoxy groups attached to a central ethane backbone, serves as a critical intermediate in organic synthesis and has been explored for its potential in drug development, material science, and biocatalysis. Recent studies have highlighted its role in facilitating complex chemical reactions, enhancing drug delivery systems, and contributing to the synthesis of novel bioactive molecules.
One of the most notable advancements involving 1,1,2,2-Tetramethoxyethane is its application in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. Researchers have demonstrated its efficacy in forming carbon-carbon and carbon-heteroatom bonds under mild conditions, thereby enabling the construction of diverse molecular frameworks. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized this compound as a key reagent in the development of new antiviral agents, showcasing its potential in addressing emerging infectious diseases.
In addition to its synthetic utility, 1,1,2,2-Tetramethoxyethane has been investigated for its role in drug formulation and delivery. Its ability to act as a solvent and stabilizer has been leveraged to improve the solubility and bioavailability of poorly water-soluble drugs. Recent research has also explored its use in nanoparticle-based drug delivery systems, where it aids in the controlled release of therapeutic agents. A 2022 study in Advanced Drug Delivery Reviews highlighted its compatibility with lipid-based carriers, suggesting its promise in targeted cancer therapies.
Furthermore, the compound's unique electrochemical properties have opened new avenues in biocatalysis and enzyme engineering. Scientists have employed 1,1,2,2-Tetramethoxyethane as a co-solvent in enzymatic reactions, enhancing reaction rates and yields. This approach has been particularly valuable in the production of chiral intermediates for pharmaceuticals, as reported in a 2023 Nature Catalysis article. The study underscored the compound's ability to maintain enzyme stability while improving catalytic efficiency, a critical factor in industrial-scale bioprocessing.
Despite these advancements, challenges remain in the widespread adoption of 1,1,2,2-Tetramethoxyethane. Issues such as scalability, cost-effectiveness, and environmental impact require further investigation. Ongoing research aims to address these limitations by developing greener synthetic routes and optimizing reaction conditions. For example, a recent preprint on ChemRxiv proposed a sustainable method for producing the compound using renewable feedstocks, aligning with the growing emphasis on green chemistry in the pharmaceutical industry.
In conclusion, 1,1,2,2-Tetramethoxyethane (CAS: 2517-44-4) continues to be a valuable asset in chemical biology and pharmaceutical research. Its multifaceted applications—from organic synthesis to drug delivery and biocatalysis—highlight its potential to drive innovation in the field. As researchers uncover new uses and refine existing methodologies, this compound is poised to play an even greater role in the development of next-generation therapeutics and materials.
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